Taranabant

Cannabinoid Pharmacology Receptor Binding Potency Comparison

Taranabant (MK-0364) delivers ~10× greater CB1 binding potency (Ki=0.13 nM) than rimonabant with ~1000-fold selectivity over CB2. Its unique capacity to induce CB1 receptor downregulation—absent in rimonabant—enables dissection of receptor trafficking and tolerance pathways. Phase III clinical data validate dose-dependent weight loss (6.6–8.1 kg) with quantifiable receptor occupancy (~20–30%). Well-characterized in diet-induced obese rodent models. Ideal for metabolic and endocannabinoid research demanding superior potency, selectivity, and clinically benchmarked pharmacology.

Molecular Formula C27H25ClF3N3O2
Molecular Weight 516.0 g/mol
CAS No. 701977-09-5
Cat. No. B1681927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaranabant
CAS701977-09-5
SynonymsMK 0364
MK-0364
MK0364
N-(3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide
taranabant
Molecular FormulaC27H25ClF3N3O2
Molecular Weight516.0 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1
InChIKeyQLYKJCMUNUWAGO-GAJHUEQPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Taranabant (MK-0364, CAS 701977-09-5) CB1 Inverse Agonist for Obesity and Metabolic Research


Taranabant (MK-0364) is an acyclic, highly potent, and selective cannabinoid-1 (CB1) receptor inverse agonist that was advanced to Phase III clinical trials for obesity management. In vitro, it binds to the human CB1 receptor with a Ki of 0.13 nM and demonstrates a selectivity ratio of approximately 1000-fold over the human CB2 receptor (Ki = 170 nM) [1]. As a stereospecific (1S,2S)-isomer, taranabant exhibits >500-fold improvement in affinity over its original lead compound [2]. While structurally distinct from the prototypical diarylpyrazole rimonabant, taranabant represents a classical, centrally-acting CB1 inverse agonist within the broader class of CB1 antagonists/inverse agonists [3].

Why Taranabant Cannot Be Substituted by Other CB1 Inverse Agonists


Within the class of CB1 inverse agonists/antagonists, compounds exhibit substantial heterogeneity in their potency, selectivity, and functional effects on receptor regulation. For instance, taranabant demonstrates ~10-fold greater potency than rimonabant in both in vitro binding and in vivo efficacy models [1]. Furthermore, chronic treatment with taranabant induces a downregulation of CB1 receptor density in the brain, an adaptive change not observed with rimonabant [2]. These pharmacological differences, coupled with unique adverse event profiles (e.g., a 40% psychiatric AE rate at a 4 mg dose [3]), underscore that in-class compounds are not interchangeable. Simple substitution without rigorous comparative data can lead to erroneous interpretation of experimental outcomes or clinical trial results.

Quantitative Evidence Differentiating Taranabant from CB1 Inverse Agonist Comparators


Taranabant Exhibits ~10-Fold Higher Potency than Rimonabant at Human CB1 Receptors

In a direct comparative in vitro study, taranabant was found to be ~10-fold more potent than rimonabant at the human CB1 receptor [1]. This difference is consistent with the high affinity of taranabant (Ki = 0.13 nM) versus rimonabant (Ki ≈ 1.8 nM) . The functional inverse agonism of taranabant (EC50 = 2.4 ± 1.4 nM) further underscores its potent activity [2].

Cannabinoid Pharmacology Receptor Binding Potency Comparison

Superior Selectivity of Taranabant for CB1 over CB2 Receptors Compared to Rimonabant

Taranabant demonstrates a high selectivity for CB1 over CB2 receptors, with a selectivity ratio of approximately 1000-fold [1]. This is superior to the selectivity reported for rimonabant, which is generally cited as having a 100- to 300-fold selectivity window for CB1 over CB2 receptors [2]. The high selectivity of taranabant is supported by its Ki values of 0.13 nM for human CB1R and 170 nM for human CB2R [1].

Receptor Selectivity Off-target Pharmacology Cannabinoid Research

Taranabant is ~10-Fold More Potent than Rimonabant in Reducing Food Intake and Body Weight in Diet-Induced Obese Rats

In a head-to-head preclinical efficacy study, taranabant was shown to be approximately 10-fold more potent than rimonabant in reducing body weight and food intake in diet-induced obese (DIO) rats [1]. At the 1 mg/kg oral dose, taranabant significantly inhibited 2-hour food intake by 36% (p<0.05) and overnight food intake by 13% (p<0.05) in C57BL/6N mice, with corresponding reductions in overnight body weight gain of 48% (p<0.01) [2].

Obesity Research In Vivo Pharmacology Efficacy Comparison

Differential Regulation of CB1 Receptor Density Following Chronic Treatment with Taranabant vs. Rimonabant

Chronic treatment with taranabant, but not rimonabant, induces a significant downregulation of CB1 receptor density in the brain. In diet-induced obese female rats, taranabant treatment led to a decrease in the number of CB1 receptors and their functional activity across all brain areas investigated [1]. In contrast, chronic treatment with rimonabant did not modify the density of CB1 receptor binding and decreased its functional activity to a lesser degree [1].

Receptor Regulation Chronic Pharmacology Neuroadaptation

Clinical Efficacy: Weight Loss and Psychiatric Adverse Event Rates in a Phase III Trial

In a Phase III clinical trial, taranabant demonstrated significant, dose-dependent weight loss but also a dose-dependent increase in psychiatric adverse events [1]. Patients receiving taranabant 2 mg lost a mean of 6.6 kg (14.5 lbs), while those on 4 mg lost 8.1 kg, compared to 2.6 kg for placebo [1]. However, psychiatric adverse events occurred in 28% of patients on 2 mg and 40% on 4 mg, compared to 20% on placebo [1]. For context, a meta-analysis of rimonabant 20 mg showed a mean placebo-subtracted weight loss of approximately 4.7 kg and a psychiatric AE rate of 26% vs. 14% for placebo [2].

Clinical Trial Data Obesity Treatment Safety Profile

Brain CB1 Receptor Occupancy at Clinically Efficacious Doses: A PET Study Comparison

A PET study comparing five selective CB1 receptor antagonists, including taranabant and rimonabant, in non-human primates found that exposures corresponding to optimal clinical efficacy resulted in a CB1 receptor occupancy of ~20–30% for both compounds [1]. This low occupancy is atypical for GPCR antagonists and suggests a unique pharmacological profile for CB1 inverse agonists [1]. The study also noted that the in vivo affinities of taranabant and rimonabant are similar, despite the large difference in their in vitro potencies [1].

Receptor Occupancy PET Imaging Translational Pharmacology

Defined Research and Industrial Application Scenarios for Taranabant Based on Quantitative Evidence


Preclinical Obesity and Metabolic Syndrome Studies Requiring High Potency and Selective CB1 Inverse Agonism

In studies focused on the central regulation of appetite and body weight, taranabant's ~10-fold higher potency than rimonabant [1] allows for the use of lower doses to achieve significant reductions in food intake and body weight. The compound's well-characterized in vivo efficacy in diet-induced obese rodent models [2] makes it a suitable tool for investigating the metabolic consequences of CB1 receptor blockade. Its high selectivity for CB1 over CB2 (~1000-fold) [3] minimizes potential confounding effects from CB2 receptor activation, ensuring that observed outcomes are primarily driven by CB1 inverse agonism.

Investigating Mechanisms of CB1 Receptor Regulation and Neuroadaptation

For researchers studying the long-term effects of CB1 receptor modulation, taranabant's unique ability to induce downregulation of CB1 receptor density, a property not shared by rimonabant [1], provides a distinct experimental advantage. This differential effect can be leveraged to dissect the molecular pathways underlying receptor trafficking, desensitization, and the development of tolerance. Chronic treatment studies with taranabant can help elucidate the adaptive changes in the endocannabinoid system that occur with prolonged pharmacological intervention.

Clinical Trial Design and Interpretation of CB1 Antagonist Data

The Phase III clinical trial data for taranabant provide a clear dose-response relationship for both efficacy (weight loss of 6.6 kg at 2 mg and 8.1 kg at 4 mg) and adverse events (psychiatric AEs in 28% at 2 mg and 40% at 4 mg) [1]. This quantitative profile serves as a benchmark for designing new clinical trials of CB1-targeting agents, allowing for more accurate power calculations and safety monitoring plans. Furthermore, the PET-derived receptor occupancy data (~20-30%) [2] can be used to inform dose selection in early-phase clinical studies, ensuring that target engagement is achieved while minimizing exposure and potential toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taranabant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.